![molecular formula C4H4F3N3S B1628216 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole CAS No. 137929-07-8](/img/structure/B1628216.png)
2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole
Overview
Description
2-Hydrazino-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H5F3N4 . It may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .
Synthesis Analysis
This compound may be used in the synthesis of organohydrazide chelate complexes of rhenium and technetium . It can also be used in the preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (NAS-75) .Molecular Structure Analysis
The molecular structure of 2-Hydrazino-4-(trifluoromethyl)pyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
As a derivatization reagent, this compound can react with testosterone and dihydrotestosterone in murine tissue and serum samples . It can also participate in the synthesis of organohydrazide chelate complexes of rhenium and technetium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.12 g/mol . It is soluble in aqueous acid . The melting point is 99-101 °C .Scientific Research Applications
Anticonvulsant and Antihypertensive Activities
Research has shown that derivatives of 1,3,4-thiadiazoles, which are closely related to 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole, exhibit anticonvulsant activity. These compounds, particularly those with specific aromatic and alkyl substitutions, have been identified as potent without inducing sedation or ataxia, indicating a promising class of anticonvulsant agents (Chapleo et al., 1986). Furthermore, certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles have shown antihypertensive properties through vasodilator activity, suggesting a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
Synthesis Methodologies
Innovative synthesis methods for 2-(2-hydrazinyl) thiazole derivatives have been developed, including a PEG-300-mediated one-pot synthesis that acts as both solvent and catalyst. This method allows for the efficient formation of thiazole derivatives, which are crucial in pharmaceuticals, agrochemicals, and material sciences (Raut & Bhosale, 2018).
Anticancer and Antioxidant Properties
Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have demonstrated significant cytotoxic activity against carcinoma cell lines, alongside remarkable antioxidant activity. This dual function suggests their potential in cancer treatment and as antioxidants (Grozav et al., 2017).
Material Science Applications
In material sciences, hydrazinyl-thiazole derivatives have been studied for their nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), suggesting their significance in technology applications due to their sizable NLO character compared to traditional materials (Haroon et al., 2019).
Antimicrobial Activities
Thiazole derivatives, including those based on 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole, have shown promising antimicrobial and antitumor activities. For instance, metal complexes derived from pyridine hydrazyl thiazole exhibited specific antibacterial properties and antitumor activities, highlighting their potential pharmaceutical applications (Zou et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S/c5-4(6,7)2-1-11-3(9-2)10-8/h1H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQDHSNBIWPOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577308 | |
Record name | 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole | |
CAS RN |
137929-07-8 | |
Record name | 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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